![molecular formula C17H21ClN2S B1463250 N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine CAS No. 951624-18-3](/img/structure/B1463250.png)
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Drug Design and Development
Nitrogen-based heterocycles, such as the one , are integral to medicinal chemistry. They form the backbone of many therapeutic agents due to their ability to interact with biological targets. This compound could potentially be used in the design of new drugs, leveraging its structure to improve pharmacokinetics and pharmacodynamics .
Anti-inflammatory Agents
Compounds with nitrogen heterocycles have been shown to possess significant anti-inflammatory properties. The specific structure of this compound, with a chlorophenylthio moiety, might contribute to a higher anti-inflammatory ratio, making it a candidate for further research in developing new anti-inflammatory drugs .
Antibacterial and Antifungal Applications
The presence of the chlorophenylthio group could enhance the antibacterial and antifungal efficacy of this compound. It can be explored for its potential use in treating infections, especially in cases where there is resistance to current treatments .
Pharmacological Activities
The structural features of this compound suggest that it could exhibit a range of pharmacological activities, including antibacterial, antifungal, and possibly antiviral effects. Its efficacy in these areas can be assessed through in vitro and in vivo studies to determine its therapeutic potential .
Chemical Synthesis and Organic Chemistry
This compound can serve as a building block in organic synthesis, contributing to the development of novel molecules and composites. Its unique structure can be utilized in various chemical reactions, leading to the creation of new compounds with desired properties .
Biological Molecule Analogues
Due to its nitrogen-rich heterocyclic structure, this compound could mimic the behavior of biologically important molecules. It could be used in research to study the interactions of such molecules with biological systems or as a substitute in experimental models .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)sulfanylphenyl]methyl]-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c1-20(2)12-11-19-13-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)18/h3-10,19H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJETYMHIDAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1SC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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